1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid

Description

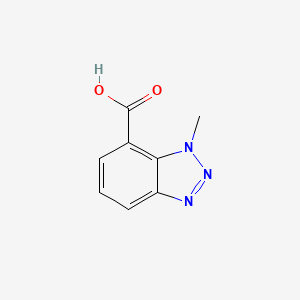

1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid is a heterocyclic compound featuring a benzotriazole core substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 7-position. The benzotriazole scaffold is notable for its aromatic stability and electron-withdrawing properties, which influence reactivity and interactions in biological or material applications. The carboxylic acid group enhances polarity, making the compound suitable for coordination chemistry, drug design, or polymer modification.

Properties

IUPAC Name |

3-methylbenzotriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSDEEIKBRDWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501260375 | |

| Record name | 1-Methyl-1H-benzotriazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312556-57-2 | |

| Record name | 1-Methyl-1H-benzotriazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312556-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzotriazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501260375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid typically involves:

- Starting material : 1H-1,2,3-benzotriazole or its methylated derivatives.

- Functionalization : Introduction of the carboxylic acid group at the 7-position.

- Methylation : N-methylation at the 1-position of the benzotriazole ring.

Key synthetic steps include oxidation, substitution, and coupling reactions under controlled conditions to achieve regioselectivity and high purity.

Oxidative Functionalization

A prominent method involves the oxidation of benzotriazole derivatives to introduce carboxyl groups. According to a patent describing large-scale synthesis, benzotriazole is oxidized using potassium permanganate in aqueous alkaline conditions to form 1H-1,2,3-benzotriazole-4,5-dicarboxylic acid intermediates. The process parameters include:

- Reagents : Benzotriazole, potassium permanganate, potassium hydroxide.

- Solvent : Water.

- Conditions : Temperature maintained between 40–80 °C, reaction time 2–4 hours.

- Workup : Filtration of manganese dioxide byproduct, acidification to crystallize the dicarboxylic acid.

- Yield : High molar yields (~96%) with purity >99% by HPLC.

This method provides a high-purity intermediate that can be further modified to target compounds.

Methylation and Selective Carboxylation

Selective methylation at the N-1 position of the benzotriazole ring is achieved by treating the benzotriazole derivative with methylating agents such as methyl sulfonates or methyl iodide under basic conditions. This step often precedes or follows the introduction of the carboxylic acid group, depending on the synthetic route.

For example, methylation of 7-fluoro-1H-benzotriazole followed by substitution reactions yields methylated benzotriazole derivatives with carboxyl functionality at the 7-position.

Coupling Reactions Using Carbodiimide Chemistry

A common approach to prepare benzotriazole carboxylic acid derivatives involves the activation of the carboxylic acid group using carbodiimide reagents such as EDC·HCl in the presence of additives like HOBt (1-hydroxybenzotriazole) and bases like triethylamine (TEA). This method facilitates amide bond formation and can be adapted for the preparation of this compound derivatives.

- Dissolve this compound in dry DMF.

- Add TEA, EDC·HCl, and HOBt sequentially at room temperature.

- Stir for 10 minutes, then add the amine coupling partner.

- Stir for 16 hours at room temperature.

- Workup involves extraction, washing, drying, and purification by preparative HPLC.

- Yields can vary; an example reaction yielded 10% of the target amide derivative with 99% purity.

One-Pot Synthesis of N-Acylbenzotriazoles

Another relevant preparation method involves the one-pot conversion of carboxylic acids into N-acylbenzotriazoles, which are closely related intermediates. This method uses:

- Reagents : Benzotriazole, acid chlorides or carboxylic acids, and activating agents.

- Solvent : Tetrahydrofuran (THF).

- Conditions : Mild heating or room temperature stirring.

- Yields : High yields (75–89%) for various N-acyl derivatives.

- Characterization : Confirmed by ^1H NMR and mass spectrometry.

Though this method is primarily for N-acyl derivatives, similar strategies can be adapted for synthesizing this compound by tailoring the acylation and methylation steps.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The oxidative method using potassium permanganate is notable for its scalability and high yield, making it suitable for industrial synthesis of benzotriazole carboxylic acids.

- Methylation reactions can produce isomeric mixtures requiring chromatographic separation, which may affect overall yield and purity.

- Carbodiimide-mediated coupling is effective for preparing amide derivatives of this compound but may suffer from lower yields.

- One-pot acylation methods are well-established for benzotriazole derivatives and can be adapted for the target compound with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylate salts.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or esters.

Scientific Research Applications

Scientific Research Applications

1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid is utilized in several key areas:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules and various benzotriazole derivatives. Its unique functional groups allow for versatile reactions in organic synthesis.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis. Its mechanism may involve binding to essential enzymes or receptors within microbial cells, disrupting their metabolic pathways .

Medicine

- Drug Development : The compound is being explored for its potential use in drug design, particularly as an enzyme inhibitor. Its structural features make it suitable for targeting specific biological pathways .

Industry

- Corrosion Inhibition : It is effectively used as a corrosion inhibitor for metals, especially copper and its alloys. The compound forms stable coordination complexes that protect metal surfaces from corrosion .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Antimicrobial Studies

A study demonstrated the efficacy of this compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent antibacterial activity .

Corrosion Inhibition Research

In industrial applications, the compound has shown remarkable performance as a corrosion inhibitor. It was tested in environments mimicking real-world conditions and demonstrated significant reduction in corrosion rates on copper alloys .

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In industrial applications, the compound forms a protective layer on metal surfaces, preventing oxidation and corrosion .

Comparison with Similar Compounds

The following analysis compares 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid with structurally and functionally analogous compounds, focusing on molecular structure, physicochemical properties, and applications.

Structural and Functional Analogues

Table 1: Key Structural Analogues and Similarity Scores

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid | 53484-18-7 | 0.88 | Benzotriazole → Benzimidazole (2 N vs. 3 N) |

| 1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid | 53484-17-6 | 0.88 | Carboxylic acid at 5-position vs. 7-position |

| 1H-Benzimidazole-7-carboxylic acid | 46006-36-4 | 0.85 | No methyl group; free NH in imidazole core |

| Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate | 131020-50-3 | 0.83 | Methyl ester vs. carboxylic acid |

Key Observations :

- Benzimidazole vs. Benzotriazole: Benzimidazoles (2 nitrogen atoms in the heterocycle) exhibit distinct electronic properties compared to benzotriazoles (3 nitrogen atoms).

- Positional Isomerism : Carboxylic acid placement (5- vs. 7-position) impacts hydrogen-bonding capacity and steric interactions. For example, 7-carboxylic acid derivatives may exhibit improved solubility in polar solvents compared to 5-substituted analogues .

- Ester vs. Acid Functionality : Methyl esters (e.g., CAS 131020-50-3) are lipophilic precursors often used in prodrug strategies, whereas carboxylic acids are more reactive in coupling reactions or metal chelation .

Pharmacological Comparisons

While direct pharmacological data for this compound are unavailable, structurally related benzimidazole-carboxylic acid derivatives (e.g., CV-11974, a potent angiotensin II antagonist) provide insights:

- CV-11974 (Benzimidazole Derivative): Inhibits angiotensin II receptor binding (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) . Non-competitive inhibition of angiotensin-induced vascular contraction (pD′₂ = 9.97) . Comparison: The benzotriazole core may alter receptor affinity due to increased polarity or steric hindrance from the third nitrogen.

Commercial and Industrial Relevance

- Supplier Landscape : Over 10 global suppliers (e.g., Enamine Ltd, Activeet GmbH) offer this compound hydrochloride, indicating its demand in high-throughput drug discovery and materials science .

- Purity and Applications : Enamine Ltd lists related compounds with ≥95% purity, suitable for pharmaceutical lead optimization .

Biological Activity

1-Methyl-1H-1,2,3-benzotriazole-7-carboxylic acid, a derivative of the benzotriazole family, is characterized by its unique molecular structure that includes a methyl group and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. Its potential applications span pharmaceuticals, materials science, and environmental chemistry.

Chemical Structure and Properties

The chemical formula for this compound is , and it possesses a CAS number of 2172561-66-7. The presence of a benzotriazole core contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H8N3O2 |

| CAS Number | 2172561-66-7 |

| Functional Groups | Carboxylic acid, methyl group |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains including Escherichia coli and Bacillus subtilis. The compound's mechanism of action may involve binding to essential enzymes or receptors within microbial cells, thereby disrupting their metabolic pathways .

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of benzotriazole derivatives, this compound demonstrated:

- Minimum Inhibitory Concentration (MIC) against E. coli: 32 µg/mL

- Minimum Bactericidal Concentration (MBC) against Bacillus subtilis: 64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators and apoptotic factors .

Enzyme Inhibition Studies

Further research has focused on the ability of this compound to act as an enzyme inhibitor. Notably, it has been tested against key enzymes involved in cancer metabolism and bacterial resistance mechanisms.

Key Findings:

- Inhibition of DprE1 : The compound has been shown to inhibit decaprenylphosphoryl-d-ribose oxidase 1 (DprE1), crucial for the biosynthesis of mycobacterial cell walls. This inhibition suggests potential applications in treating tuberculosis .

Interaction with Biological Targets

The interaction studies reveal that this compound can bind to various biological targets effectively. Its ability to modulate biological pathways highlights its potential as a scaffold for drug development aimed at specific diseases.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Oxidation : Conversion to corresponding carboxylate salts.

- Reduction : Formation of alcohol derivatives.

- Substitution Reactions : Generation of amides or esters.

These methods allow for efficient production in laboratory settings and can be adapted for industrial-scale synthesis.

Applications in Industry

This compound is not only relevant in pharmaceuticals but also finds applications as a corrosion inhibitor in metal treatments, particularly for copper alloys. Its ability to form stable complexes makes it valuable in protecting metals from oxidation .

Q & A

Basic: What are the recommended synthetic routes for 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid, and how can side reactions be minimized?

Methodological Answer:

A common approach involves multi-step synthesis starting from benzotriazole precursors. For example, nitration or carboxylation reactions under controlled conditions (e.g., low temperatures and diluted nitric acid/sulfuric acid mixtures) can introduce functional groups while avoiding over-substitution . To minimize side reactions (e.g., dimerization or ring-opening), use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the target compound .

Basic: What analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and methyl group integration (e.g., methyl proton signals at δ ~3.9 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 218.06) and purity (>95%) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and triazole ring vibrations at ~1500–1600 cm⁻¹ .

Advanced: How can regioselectivity challenges during carboxylation at the 7-position of the benzotriazole core be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., methyl at the 1-position) to favor carboxylation at the 7-position. Metal-mediated strategies, such as palladium-catalyzed C–H activation with CO₂ under mild pressures (1–3 atm), can enhance selectivity . Computational modeling (DFT studies) helps predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Advanced: What strategies optimize the compound’s solubility for biological assays without altering its activity?

Methodological Answer:

- Salt Formation : Prepare sodium or potassium salts by reacting the carboxylic acid with NaOH/KOH in aqueous ethanol, followed by lyophilization .

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based solubilizing agents to maintain stability in in vitro assays .

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for improved membrane permeability, with enzymatic cleavage in biological systems .

Basic: How should researchers handle discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Positive Controls : Include known inhibitors/agonists (e.g., for enzyme inhibition studies) .

- Dose-Response Curves : Test across a wide range (e.g., 1 nM–100 µM) to calculate accurate IC₅₀/EC₅₀ values .

- Triplicate Experiments : Ensure statistical validity (p < 0.05) and report SEM/SD .

Advanced: What mechanistic insights exist for this compound’s role in enzyme inhibition (e.g., carbonic anhydrase)?

Methodological Answer:

The triazole ring and carboxylic acid group coordinate with active-site zinc ions in metalloenzymes. Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric binding. Mutagenesis studies (e.g., replacing His94 in CA II) can validate binding residues. MD simulations further elucidate binding stability and residence times .

Basic: How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Methodological Answer:

- Detailed Reaction Logs : Record exact molar ratios, solvent grades, and temperature ramps .

- Quality Control : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation .

- Open Data Sharing : Publish NMR spectra and crystallographic data (CCDC entries) for peer validation .

Advanced: What are the computational approaches to predict this compound’s metabolic stability?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic pathways (e.g., cytochrome P450 interactions) .

- Metabolite Identification : Use in silico docking with CYP isoforms (e.g., CYP3A4) to predict oxidation sites .

- Bioisostere Replacement : Replace the methyl group with trifluoromethyl to enhance metabolic resistance .

Basic: What safety precautions are necessary when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., HNO₃ in nitration) .

- Waste Disposal : Neutralize acidic by-products with NaHCO₃ before disposal .

Advanced: How can researchers resolve conflicting crystallographic data on this compound’s solid-state structure?

Methodological Answer:

- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) for precise bond-length/angle measurements .

- Polymorph Screening : Test crystallization in diverse solvents (e.g., DMF vs. acetonitrile) to identify stable forms .

- DFT Refinement : Compare experimental XRD data with computationally optimized structures to validate hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.